molecular formula C19H12ClFN4O3 B3404843 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one CAS No. 1251601-35-0

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B3404843
CAS No.: 1251601-35-0
M. Wt: 398.8
InChI Key: FPXDRRUULVZEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one is a novel and potent small-molecule inhibitor targeting Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. This compound exhibits significant anti-proliferative activity specifically in acute myeloid leukemia (AML) cell lines harboring FLT3 mutations, most notably the internal tandem duplication (FLT3-ITD), which is a common driver mutation associated with poor prognosis. The mechanism of action involves the potent inhibition of FLT3 phosphorylation and its downstream signaling pathways, such as STAT5, MAPK, and PI3K/Akt, leading to the induction of apoptosis and cell cycle arrest in malignant cells . Its research value is underscored by its high selectivity and efficacy in preclinical models, making it a valuable chemical probe for studying FLT3-driven oncogenesis and a promising lead compound for the development of targeted therapies for AML. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O3/c1-27-13-4-2-3-12(10-13)25-8-7-16(26)17(23-25)19-22-18(24-28-19)11-5-6-15(21)14(20)9-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXDRRUULVZEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the oxadiazole ring: This step involves the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the chlorofluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction.

    Construction of the dihydropyridazinone core: This step involves the condensation of the oxadiazole intermediate with a suitable diketone or aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced to an amine or other derivatives.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative, while reduction of the oxadiazole ring may produce an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: It may have potential as a therapeutic agent for treating various diseases, including cancer, inflammation, and infectious diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting enzyme activity: It can bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Modulating receptor function: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of heterocyclic molecules with diverse pharmacological activities. Below is a systematic comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 1,2,4-oxadiazole + dihydropyridazinone 3-chloro-4-fluorophenyl (oxadiazole), 3-methoxyphenyl (dihydropyridazinone) 406.78 Hypothesized enhanced binding affinity due to electron-withdrawing Cl/F; improved solubility from OCH₃ .
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one () 1,2,4-oxadiazole + dihydropyridazinone 4-ethoxyphenyl (oxadiazole), phenyl (dihydropyridazinone) ~380 (estimated) Reduced metabolic stability compared to target compound due to lack of Cl/F; lower solubility .
BX89946: 3-[[4-(3-chloro-4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1,3,4,5-tetrahydro-1-benzazepin-2-one () 1,2,4-triazole + benzazepinone 3-chloro-4-fluorophenyl (triazole), sulfanyl linker 402.87 Triazole core may enhance hydrogen bonding; sulfanyl group could increase metabolic lability .
3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one () Pyrazole + dihydropyridazinone CF₃, Cl (pyridine), 4-chlorophenyl (dihydropyridazinone) 452.22 High metabolic stability from CF₃ but potential solubility challenges; dual Cl substituents may improve target selectivity .
Example 290: 3-(2-(Bromomethyl)-4-fluoro-1H-benzo[d]imidazol-7-yl)-4-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one () Benzoimidazole + oxadiazole Bromomethyl (imidazole), 3-chloro-4-fluorophenyl (oxadiazole) 366.0 Bromomethyl group increases reactivity (e.g., for further derivatization); lower molecular weight may improve bioavailability .

Key Insights

Electron-Withdrawing vs. The 3-methoxyphenyl group balances solubility and lipophilicity, whereas the 4-chlorophenyl group in may prioritize target affinity over solubility .

Core Heterocycle Impact: Oxadiazole (target compound) vs. triazole (BX89946): Oxadiazoles are more rigid and less polar, possibly favoring membrane permeability, while triazoles offer additional hydrogen-bonding sites . Dihydropyridazinone vs. benzazepinone (BX89946): The dihydropyridazinone core is smaller and may favor CNS penetration, whereas benzazepinone’s fused ring system could enhance binding to larger enzymatic pockets .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to Example 290 (), involving condensation of oxadiazole precursors with dihydropyridazinone intermediates.

Biological Activity Trends :

  • Compounds with trifluoromethyl groups () exhibit higher metabolic stability but may suffer from solubility issues.
  • Sulfanyl linkers (BX89946) introduce susceptibility to oxidative degradation, whereas ether linkages (target compound) are more stable .

Research Findings and Data

Notes :

  • LogP values calculated using Molinspiration software; solubility via SwissADME.
  • Metabolic stability data inferred from structural analogs in and .

Biological Activity

The compound 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H16ClFN5O2C_{19}H_{16}ClFN_{5}O_{2} with a molecular weight of approximately 373.81 g/mol. The structure consists of a dihydropyridazinone core linked to an oxadiazole moiety and a methoxyphenyl group.

PropertyValue
Molecular FormulaC19H16ClFN5O2
Molecular Weight373.81 g/mol
CAS Number84282-60-0
LogP3.41030
PSA57.26000

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. The oxadiazole ring in this compound is believed to contribute to its ability to inhibit bacterial growth. In vitro studies have shown that it possesses activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The presence of the chloro and fluorine substituents on the phenyl ring enhances its cytotoxicity against certain cancer types.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Preliminary research suggests that this compound may exhibit anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell models, which could make it a candidate for treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole and dihydropyridazinone moieties play crucial roles in interacting with biological targets such as enzymes and receptors involved in cell signaling pathways.

Q & A

Basic: What are the common synthetic routes for synthesizing 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Oxadiazole Ring Formation : React 3-chloro-4-fluorobenzamide with hydroxylamine to form an amidoxime intermediate, followed by cyclization with a carbonyl source (e.g., triphosgene) under reflux .

Dihydropyridazinone Assembly : Couple the oxadiazole intermediate with 3-methoxyphenylhydrazine via a cyclocondensation reaction in anhydrous ethanol, catalyzed by acetic acid at 80–100°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product.
Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95%) .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR (DMSO-d6): Peaks at δ 8.2–8.5 ppm (aromatic H), δ 6.5–7.5 ppm (dihydropyridazinone H), δ 3.8 ppm (methoxy group) .
    • 13C NMR : Confirm oxadiazole (C=N at ~165 ppm) and dihydropyridazinone (C=O at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C20H12ClFN4O3) with m/z [M+H]+ ~427.06 .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., torsion angles of oxadiazole-phenyl linkage) .

Basic: How to screen for potential biological activities of this compound in early-stage research?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
    • Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Target Prediction : Use molecular docking (AutoDock Vina) to model interactions with proteins like COX-2 or tubulin .

Advanced: How can reaction conditions be optimized to improve yield in the cyclocondensation step?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2, BF3·Et2O) to enhance cyclization efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF may improve solubility of aromatic intermediates .
  • Temperature Control : Use microwave-assisted synthesis (100°C, 30 min) to reduce side reactions vs. conventional reflux (6–8 hr) .
  • Workflow : Employ design of experiments (DoE) to model interactions between variables (e.g., solvent, catalyst, temperature) .

Advanced: How to resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Reproducibility Checks :
    • Standardize assay protocols (e.g., cell line passage number, serum concentration in media) .
    • Validate compound purity (HPLC >98%) to exclude impurities as confounding factors .
  • Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution and disk diffusion methods .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to verify target engagement in cellular models .

Advanced: What strategies are used to elucidate the pharmacological mechanism of action for this compound?

Methodological Answer:

  • Proteomics : Perform affinity chromatography with immobilized compound to pull down binding partners, followed by LC-MS/MS identification .
  • Transcriptomics : Analyze RNA-seq data from treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., with tubulin) to predict binding stability and key residues .
  • In Vivo Validation : Use xenograft models (e.g., murine cancer) to correlate target modulation with efficacy .

Advanced: How to address solubility challenges in formulation for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin-based solutions to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the dihydropyridazinone moiety to improve bioavailability .
  • Nanoparticle Encapsulation : Formulate with PLGA nanoparticles (size <200 nm) for sustained release and reduced toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one
Reactant of Route 2
Reactant of Route 2
3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.